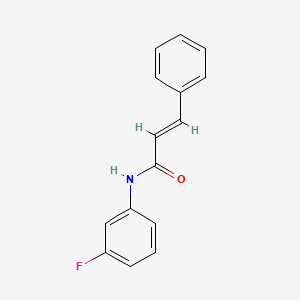

N-(3-Fluorophenyl)Cinnamamide

Description

N-(3-Fluorophenyl)cinnamamide is a cinnamamide derivative featuring a fluorine atom at the meta position of the phenyl ring. This compound belongs to a class of aromatic amides with diverse biological activities, including anticonvulsant, antitumor, and insecticidal properties. Its structure comprises a cinnamoyl backbone (trans-3-phenylacrylamide) linked to a 3-fluorophenyl group. The fluorine substituent introduces electronic effects (electron-withdrawing) and influences steric interactions, which can modulate bioavailability, receptor binding, and metabolic stability .

Properties

IUPAC Name |

(E)-N-(3-fluorophenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-11H,(H,17,18)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJXVMSLVGLGQR-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorophenyl)Cinnamamide typically involves the reaction of 3-fluoroaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(3-Fluorophenyl)Cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the cinnamamide moiety to the corresponding amine.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: N-(3-Fluorophenyl)Cinnamylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-Fluorophenyl)Cinnamamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel compounds with potential biological activities .

Biology and Medicine: The compound has shown promise in medicinal chemistry research due to its potential as an α-glucosidase inhibitor. This activity makes it a candidate for the development of antidiabetic drugs. Additionally, its structural features allow for the exploration of its anticancer and antimicrobial properties .

Industry: In the materials science field, this compound can be used in the design of new materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance the performance of materials used in electronic devices .

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)Cinnamamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This results in a reduction of postprandial blood glucose levels . The compound’s anticancer activity may involve the inhibition of key signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

- This positional difference may affect solubility and crystallization behavior .

- N-(4-Bromophenyl)cinnamamide : The para-bromo substituent is strongly electron-withdrawing, which may enhance intermolecular interactions (e.g., halogen bonding) in crystal lattices. It exhibits larvicidal activity (LC₅₀ = 62.13 mg/L in related brominated analogs), suggesting that bulky para-substituents optimize bioactivity .

- Its crystal structure has been resolved, revealing planar aromatic stacking interactions .

Table 1: Substituent Effects on Key Properties

*Hypothetical extrapolation from unsubstituted cinnamamide LC₅₀ data .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups: Meta-substituted electron-withdrawing groups (e.g., -F, -NO₂) enhance stability and receptor binding. Fluorine’s moderate electronegativity balances electronic effects without excessive steric bulk, optimizing bioactivity .

- Polar Substituents : Hydroxyl or methoxy groups at the meta position (e.g., N-(3-hydroxyphenyl)cinnamamide) increase polarity and solubility but may reduce membrane permeability .

- Halogenation : Bromine at para positions maximizes larvicidal activity, likely due to enhanced hydrophobic interactions with insecticidal targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.